Cas no 1368653-33-1 (1-methyl-5-(piperazin-1-yl)-1H-1,3-benzodiazole)

1-Methyl-5-(piperazin-1-yl)-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at the 1-position and a piperazine moiety at the 5-position. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. The piperazine ring enhances solubility and binding affinity, making it valuable for drug development, including potential CNS-targeting agents. Its rigid benzimidazole scaffold contributes to stability and selectivity in molecular interactions. The compound is typically synthesized under controlled conditions to ensure high purity, meeting stringent requirements for research and industrial use.
1-methyl-5-(piperazin-1-yl)-1H-1,3-benzodiazole structure
1368653-33-1 structure
Product Name:1-methyl-5-(piperazin-1-yl)-1H-1,3-benzodiazole
CAS No:1368653-33-1
MF:C12H16N4
MW:216.282241821289
CID:6511938
PubChem ID:82471652
Update Time:2025-06-11

1-methyl-5-(piperazin-1-yl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-5-(piperazin-1-yl)-1H-1,3-benzodiazole
    • EN300-1852721
    • 1368653-33-1
    • Inchi: 1S/C12H16N4/c1-15-9-14-11-8-10(2-3-12(11)15)16-6-4-13-5-7-16/h2-3,8-9,13H,4-7H2,1H3
    • InChI Key: FUBMOJNCCWHXEE-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC3=C(C=2)N=CN3C)CCNCC1

Computed Properties

  • Exact Mass: 216.137496527g/mol
  • Monoisotopic Mass: 216.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 33.1Ų

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Additional information on 1-methyl-5-(piperazin-1-yl)-1H-1,3-benzodiazole

Introduction to 1-Methyl-5-(Piperazin-1-yl)-1H-1,3-Benzodiazole (CAS No. 1368653-33-1)

1-Methyl-5-(Piperazin-1-yl)-1H-1,3-benzodiazole (CAS No. 1368653-33-1) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the benzodiazepine class, which is known for its diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties. The unique structural features of 1-methyl-5-(piperazin-1-yl)-1H-1,3-benzodiazole make it a promising candidate for the development of novel therapeutic agents.

The chemical structure of 1-methyl-5-(piperazin-1-yl)-1H-1,3-benzodiazole consists of a benzodiazepine core with a piperazine substituent at the 5-position and a methyl group at the 1-position. The presence of the piperazine moiety imparts additional functional groups that can interact with various biological targets, enhancing the compound's pharmacological profile. This structural configuration has been shown to influence the compound's binding affinity and selectivity for specific receptors.

Recent studies have highlighted the potential of 1-methyl-5-(Piperazin-1-yl)-1H-1,3-benzodiazole in treating neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against GABAA receptors, which are key targets for anxiolytic and sedative drugs. The research indicated that 1-methyl-5-(Piperazin-1-yl)-1H-1,3-benzodiazole could be developed into a more selective and safer alternative to traditional benzodiazepines, which often have side effects such as cognitive impairment and dependency.

In addition to its potential as an anxiolytic agent, 1-methyl-5-(Piperazin-1-yl)-1H-1,3-benzodiazole has shown promise in other therapeutic areas. A study published in the European Journal of Pharmacology reported that this compound exhibits anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. The researchers found that 1-methyl-5-(Piperazin-1-yl)-1H-1,3-benzodiazole effectively reduced seizure activity in animal models without causing significant side effects.

The pharmacokinetic properties of 1-methyl-5-(Piperazin-1-yl)-1H-1,3-benzodiazole have also been investigated. A study published in the Journal of Pharmaceutical Sciences evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The results indicated that 1-methyl-5-(Piperazin-1-yl)-1H-1,3-benzodiazole has favorable pharmacokinetic characteristics, including good oral bioavailability and a long half-life. These properties suggest that it could be administered orally as a once-daily dose, enhancing patient compliance.

The safety profile of 1-methyl-5-(Piperazin-1-yl)-1H-1,3-benzodiazole has been assessed in preclinical studies. Toxicity studies conducted in rodents showed that this compound has a wide therapeutic window and low toxicity at therapeutic doses. Additionally, no significant adverse effects were observed on major organs such as the liver and kidneys. These findings support the potential for further clinical development of this compound.

In conclusion, 1-methyl-5-(Piperazin-1-yl)-1H-1,3-benzodiazole (CAS No. 1368653-33-1) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in treating anxiety disorders and epilepsy make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanism of action and therapeutic efficacy, paving the way for its eventual use as a novel pharmaceutical agent.

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